
1-Propanol, 2-fluoro-, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-fluoro-, 1-acetato es un compuesto orgánico con la fórmula molecular C5H9FO2. Es un derivado del propanol donde un átomo de flúor se sustituye en el segundo carbono y un grupo acetato se une al primer carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Propanol, 2-fluoro-, 1-acetato se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2-fluoropropanol con anhídrido acético en presencia de un catalizador. La reacción típicamente ocurre en condiciones suaves, con la temperatura mantenida alrededor de 0-5°C para evitar cualquier reacción secundaria.
Métodos de producción industrial: En un entorno industrial, la producción de 1-Propanol, 2-fluoro-, 1-acetato puede involucrar reactores de flujo continuo para asegurar una calidad y rendimiento consistentes. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Propanol, 2-fluoro-, 1-acetato sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a 2-fluoropropanol.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los catalizadores ácidos o básicos pueden facilitar las reacciones de sustitución.
Principales productos:
Oxidación: Produce cetonas o ácidos carboxílicos.
Reducción: Produce 2-fluoropropanol.
Sustitución: Da como resultado varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Propanol, 2-fluoro-, 1-acetato tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como solvente en varias reacciones químicas.
Biología: Investigado por sus posibles efectos en sistemas biológicos y su uso en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la fabricación de otros compuestos fluorados.
Mecanismo De Acción
El mecanismo por el cual 1-Propanol, 2-fluoro-, 1-acetato ejerce sus efectos involucra interacciones con objetivos moleculares específicos. El átomo de flúor mejora la reactividad del compuesto y puede influir en su afinidad de unión a enzimas y receptores. El grupo acetato puede sufrir hidrólisis, liberando ácido acético y el alcohol correspondiente, que puede participar aún más en varias vías bioquímicas.
Compuestos similares:
2-Fluoropropanol: Estructura similar pero carece del grupo acetato.
1-Propanol, 2-cloro-, 1-acetato: Átomo de cloro en lugar de flúor.
1-Propanol, 2-bromo-, 1-acetato: Átomo de bromo en lugar de flúor.
Singularidad: 1-Propanol, 2-fluoro-, 1-acetato es único debido a la presencia del átomo de flúor, que confiere propiedades químicas distintas como una mayor reactividad y estabilidad. La combinación del átomo de flúor y el grupo acetato lo convierte en un compuesto valioso en diversas aplicaciones químicas e industriales.
Comparación Con Compuestos Similares
2-Fluoropropanol: Similar structure but lacks the acetate group.
1-Propanol, 2-chloro-, 1-acetate: Chlorine atom instead of fluorine.
1-Propanol, 2-bromo-, 1-acetate: Bromine atom instead of fluorine.
Uniqueness: 1-Propanol, 2-fluoro-, 1-acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The combination of the fluorine atom and acetate group makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
352-98-7 |
|---|---|
Fórmula molecular |
C5H9FO2 |
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
2-fluoropropyl acetate |
InChI |
InChI=1S/C5H9FO2/c1-4(6)3-8-5(2)7/h4H,3H2,1-2H3 |
Clave InChI |
VTLLQHMQZGLKMY-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



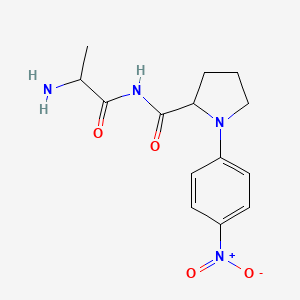
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
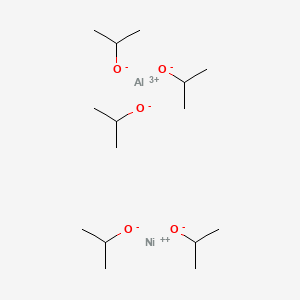

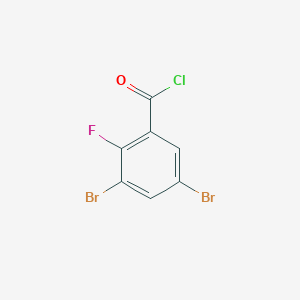
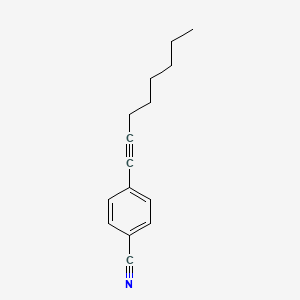
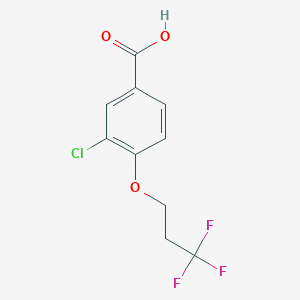

![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)


